molecular formula C21H25NO3S B4388582 N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B4388582
M. Wt: 371.5 g/mol
InChI Key: MYLNABUKUZIZTK-UHFFFAOYSA-N
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Description

N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group, a sulfonyl group attached to a methyl group, and a benzamide core

Properties

IUPAC Name

N-cyclohexyl-3-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-16-10-12-20(13-11-16)26(24,25)15-17-6-5-7-18(14-17)21(23)22-19-8-3-2-4-9-19/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLNABUKUZIZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of N1-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to carry out the reactions mentioned above with optimized conditions for higher yield and purity.

    Purification: Employing techniques such as recrystallization, column chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxy and methoxy group instead of the sulfonyl group.

    N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: Contains a cyclopropyl group and a phthalazinyl moiety.

Uniqueness

N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
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N~1~-Cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide

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